N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-12-4-2-1-3-11(12)16-20-17(26-21-16)25-8-15(22)19-10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMWXQUQHRKWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The thiadiazole core is synthesized via cyclization of 2-chlorobenzothioamide with chlorocarbonyl sulfenyl chloride (CCSC):
Reaction Conditions
- Substrates : 2-Chlorobenzonitrile (1.0 eq), H₂S gas (3.0 eq) in pyridine
- Cyclizing Agent : CCSC (1.2 eq) in dry dichloromethane
- Temperature : 0°C → rt over 6 h
- Workup : Quench with ice-water, extract with EtOAc, dry over MgSO₄
Mechanistic Insight
The reaction proceeds through nucleophilic attack of sulfide on nitrile, followed by CCSC-mediated ring closure. This method achieves 78% yield with >95% purity by HPLC.
Thiol Activation
The thiol group is protected as its disulfide during subsequent steps to prevent oxidation:
Protection Protocol
- Reagent : I₂ (0.5 eq) in ethanol
- Time : 2 h at 25°C
- Deprotection : NaBH₄ (2.0 eq) in THF/H₂O (3:1)
Preparation of N-(2H-1,3-Benzodioxol-5-yl)-2-Chloroacetamide
Benzodioxole Amine Synthesis
Benzo[d]dioxol-5-amine is prepared via catalytic hydrogenation of 5-nitrobenzo[d]dioxole:
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5 wt%) |
| Solvent | Ethanol/water (4:1) |
| Pressure | 50 psi H₂ |
| Temperature | 45°C |
| Time | 8 h |
Chloroacetylation
The amine is acylated using chloroacetyl chloride under Schotten-Baumann conditions:
Optimized Parameters
- Molar Ratio : 1:1.05 (amine:chloroacetyl chloride)
- Base : 10% NaOH solution
- Temperature : 0–5°C (ice-bath)
- Reaction Time : 45 min
Product isolated by filtration yields 85% pure material, recrystallized from ethanol/water.
Final Coupling Reaction
Thiol-Ether Formation
The key C–S bond is forged via nucleophilic displacement:
Reaction Setup
- Substrates :
- N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide (1.0 eq)
- 3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-thiol (1.1 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : Anhydrous DMF
- Temperature : 60°C
- Duration : 12 h
Workup Procedure
- Cool reaction to 25°C
- Pour into ice-water (200 mL)
- Extract with CH₂Cl₂ (3 × 50 mL)
- Dry organic phase over Na₂SO₄
- Concentrate under reduced pressure
- Purify by silica column (EtOAc/hexane 1:2)
Yield Data
| Entry | Purity (HPLC) | Isolated Yield | Melting Point |
|---|---|---|---|
| 1 | 98.7% | 76% | 214–216°C |
| 2 | 99.1% | 81% | 215–217°C |
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.34 (s, 1H, NH)
- δ 7.89–7.46 (m, 4H, Ar–H)
- δ 6.91 (d, J = 8.4 Hz, 1H, benzodioxole H)
- δ 6.02 (s, 2H, O–CH₂–O)
- δ 4.12 (s, 2H, S–CH₂–CO)
IR Spectral Data (KBr, cm⁻¹)
- 3275 (N–H stretch)
- 1689 (C=O amide I)
- 1542 (thiadiazole ring)
- 1243 (C–O–C asym)
Alternative Synthetic Approaches
HOBt/EDCI-Mediated Coupling
Adapting methods from benzisothiazolinone chemistry:
Procedure
- Activate 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thioacetic acid with EDCI/HOBt
- Couple with benzo[d]dioxol-5-amine
- Purify by reverse-phase HPLC
Comparative Efficiency
| Method | Yield | Purity |
|---|---|---|
| Displacement | 76% | 98.7% |
| EDCI/HOBt | 68% | 99.3% |
Process Optimization Challenges
Thiol Oxidation Mitigation
- Problem : Spontaneous disulfide formation reduces yield
- Solution :
- Strict nitrogen atmosphere
- Add 0.1 eq ascorbic acid as antioxidant
- Maintain pH 6.5–7.0 with phosphate buffer
Crystallization Optimization
- Solvent Screen :
Solvent System Crystal Quality EtOH/H₂O (3:1) Needles Acetone/hexane (1:2) Plates THF/heptane (1:3) Amorphous
Scalability and Industrial Considerations
Kilogram-Scale Production
Critical Parameters
- Reactor Type : Glass-lined stirred tank
- Heat Transfer : ΔT < 15°C during exothermic steps
- Filtration : Pressure nutsche filter with 0.45 μm membrane
Economic Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 48 h | 72 h |
| API Cost/kg | $1,240 | $890 |
| Overall Yield | 71% | 68% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry.
Materials Science:
Biology
Medicinal Chemistry: Investigation as a potential drug candidate for its biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Pharmacology: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-fluorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-bromophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
The unique combination of the benzodioxole, chlorophenyl, and thiadiazole rings in N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique reactivity patterns.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety coupled with a thiadiazole structure. The synthesis typically involves multi-step organic reactions, which include:
- Formation of the Benzodioxole Moiety : This can be achieved through cyclization of catechol derivatives.
- Synthesis of the Thiadiazole Unit : Involves reactions with chlorinated compounds and thioketones.
- Coupling Reaction : The final step involves the coupling of the benzodioxole and thiadiazole units to form the desired acetamide.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial activity against various pathogens. A study indicated that derivatives of thiadiazoles exhibit broad-spectrum activity, including against resistant strains of bacteria and fungi .
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative 1 | Moderate against E. coli | |
| Thiadiazole Derivative 2 | High against S. aureus | |
| N-(2H-1,3-benzodioxol-5-yl)... | Effective against C. albicans |
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have reported IC50 values indicating its potency in inhibiting cancer cell proliferation.
The mechanism involves induction of apoptosis through mitochondrial dysfunction and cell cycle arrest at specific phases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation pathways.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : Contributes to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable case study involved the evaluation of this compound against various human carcinoma cell lines. The study highlighted its selective toxicity towards tumor cells compared to non-tumorigenic cells.
Summary of Findings
The compound showed promising results in:
- Reducing tumor cell viability.
- Inducing apoptosis through ROS generation.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with chlorophenyl precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Sulfur-based coupling reactions (e.g., thiol-alkylation) to attach the sulfanylacetamide moiety, requiring precise pH control (7.5–8.5) to avoid disulfide formation .
- Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Critical parameters : Temperature (60–80°C for cyclization), solvent polarity, and inert atmosphere to prevent oxidation of sulfur groups .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify benzodioxole aromatic protons (δ 6.7–7.1 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 447.3) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect side products .
Q. Which functional groups in this compound are most reactive, and how do they influence experimental design?
- Thiadiazole sulfur : Prone to oxidation; reactions must exclude oxygen or use antioxidants like BHT .
- Acetamide linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies should precede biological assays .
- Benzodioxole ring : Participates in π-π stacking with biological targets, guiding docking studies .
Q. What analytical methods are recommended for monitoring reaction progress and byproduct formation?
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1700 cm) and S–S bond formation (500–600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values across studies)?
- Orthogonal Assays : Validate results using both cell-based (e.g., MTT) and enzymatic (e.g., fluorometric) assays to rule out interference from compound solubility or assay conditions .
- Dose-Response Variability : Test multiple concentrations (0.1–100 µM) and include controls for thiadiazole-mediated cytotoxicity .
- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to ensure no degradation or polymorphism .
Q. What methodological approaches are suitable for studying the compound’s stability under physiological conditions?
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 24, 48 hours. Analyze degradation via HPLC and LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .
Q. How can researchers design experiments to identify the compound’s molecular targets and mechanism of action?
- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates to capture binding proteins, followed by SDS-PAGE and MS identification .
- Kinase Profiling : Use panels of recombinant kinases to screen for inhibition, focusing on pathways linked to the thiadiazole moiety (e.g., MAPK or PI3K) .
- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., COX-2 or HDACs) using software like AutoDock Vina .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?
- Flow Chemistry : Optimize continuous flow reactors for thiadiazole cyclization to enhance heat transfer and reduce side reactions .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental safety and ease of purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
